![molecular formula C21H21N3OS B2657029 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1019153-63-9](/img/structure/B2657029.png)
2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide, also known as DTTA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Pyrimidines in Medicinal Chemistry
- Biological Activities : Pyrimidines, including derivatives, exhibit a wide range of pharmacological effects. They have been studied for their anticancer, antiviral, antifungal, and antibacterial properties. The structural diversity of pyrimidines allows for their application in various therapeutic areas, including as key components in many medicinal drugs (JeelanBasha & Goudgaon, 2021).
Acetamides in Drug Development
- Therapeutic Potential : Acetamide and its derivatives have been explored for their diverse biological activities, which include but are not limited to, central nervous system (CNS) disorders treatment. Compounds like piracetam, belonging to the acetamides group, have been utilized for their nootropic effects, enhancing memory, learning, and brain metabolism (Dhama et al., 2021).
properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-8-9-17(12-16(14)3)19-10-11-22-21(24-19)26-13-20(25)23-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUNIHRVSWMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide |
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